4-Amino-6-methoxyquinoline-3-carboxylic acid

Description

Historical Context of Quinoline Carboxylic Acid Derivatives

The historical development of quinoline carboxylic acid derivatives traces back to the foundational work in quinoline chemistry established in the 19th century. Quinoline itself was first extracted from coal tar in 1834 by German chemist Friedlieb Ferdinand Runge, who initially called the compound "leukol," meaning "white oil" in Greek. Subsequently, in 1842, French chemist Charles Gerhardt obtained a related compound through dry distillation of quinine, strychnine, or cinchonine with potassium hydroxide, which he termed "Chinoilin" or "Chinolein". These early discoveries laid the groundwork for the systematic investigation of quinoline derivatives, including the carboxylic acid variants that would later prove essential in medicinal chemistry.

The evolution of quinoline carboxylic acid chemistry gained momentum through the development of synthetic methodologies such as the Doebner reaction and the Pfitzinger reaction. The Doebner hydrogen-transfer reaction has been specifically developed for the synthesis of substituted quinolines from anilines possessing electron-withdrawing groups, representing a crucial advancement in quinoline-4-carboxylic acid synthesis. The improved Pfitzinger reaction, mediated by trimethylsilyl chloride, has provided an efficient and facile synthesis route for quinoline-4-carboxylic esters and acids, involving esterification and cyclization in a one-step process with the in situ formation of a carboxylic ester or acid group at the 4-position of the quinoline ring.

Historical research has demonstrated that quinoline carboxylic acids, particularly quinoline-4-carboxylic acid, have been recognized as significant compounds in organic synthesis and therapeutic chemistry. The compound quinoline-4-carboxylic acid, also known as cinchoninic acid, belongs to the class of organic compounds known as quinoline carboxylic acids, which are quinolines in which the quinoline ring system is substituted by a carboxyl group at one or more positions. The systematic study of these compounds has revealed their importance not only as synthetic intermediates but also as potential pharmaceutical agents with diverse biological activities.

Structural Classification and Nomenclature

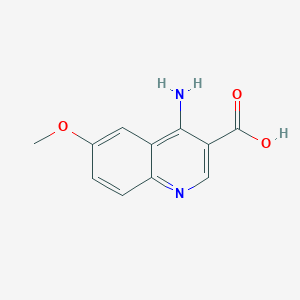

4-Amino-6-methoxyquinoline-3-carboxylic acid belongs to the heterocyclic aromatic organic compound family, specifically classified within the quinoline carboxylic acid derivatives. The quinoline core structure consists of a fused benzene and pyridine ring system, formally represented as a bicyclic aromatic compound with the molecular framework C₉H₇N. In the case of this compound, this basic quinoline scaffold is functionalized with three distinct substituents: an amino group at position 4, a methoxy group at position 6, and a carboxylic acid group at position 3.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the quinoline ring system serves as the parent structure. The position numbering begins with the nitrogen atom as position 1, proceeding around the ring system. The substituents are named and positioned according to their attachment points: the amino group (NH₂) at position 4, the methoxy group (OCH₃) at position 6, and the carboxylic acid group (COOH) at position 3. The complete systematic name thus becomes this compound, reflecting the specific substitution pattern on the quinoline core.

Structural analysis reveals that this compound exhibits specific physical and chemical properties that distinguish it from other quinoline derivatives. The molecular formula C₁₁H₁₀N₂O₃ indicates the presence of eleven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The compound demonstrates an exact mass of 218.069 atomic mass units and a polar surface area of 86.17 square angstroms. The logarithmic partition coefficient (LogP) value of 1.45390 suggests moderate lipophilicity, while the refractive index of 1.698 provides insights into the compound's optical properties.

| Property | Value | Units |

|---|---|---|

| Molecular Formula | C₁₁H₁₀N₂O₃ | - |

| Molecular Weight | 218.209 | g/mol |

| Density | 1.402 | g/cm³ |

| Boiling Point | 441.8 | °C at 760 mmHg |

| Flash Point | 221 | °C |

| Exact Mass | 218.069 | amu |

| Polar Surface Area | 86.17 | Ų |

| LogP | 1.45390 | - |

| Refractive Index | 1.698 | - |

Significance in Heterocyclic Chemistry Research

The significance of this compound in heterocyclic chemistry research stems from its position within the broader context of quinoline derivative investigations. Heterocyclic compounds containing the quinoline ring play a significant role in organic synthesis and therapeutic chemistry, with polyfunctionalized quinolines attracting the attention of many research groups, especially those working on drug discovery and development. The unique combination of functional groups present in this compound provides multiple sites for chemical modification and derivatization, making it a valuable scaffold for medicinal chemistry applications.

Research has demonstrated that quinoline derivatives possess wide biological activities, leading to extensive exploration by biochemists investigating therapeutic applications. The structural features of this compound, particularly the presence of the amino group at position 4 and the carboxylic acid functionality at position 3, create opportunities for hydrogen bonding interactions and potential bioactivity. The methoxy group at position 6 further contributes to the compound's electronic properties and may influence its biological behavior through electronic effects on the quinoline ring system.

Contemporary research has focused on the synthesis and characterization of related quinoline derivatives, including ethyl 4-amino-6-methoxyquinoline-3-carboxylate, which represents the ethyl ester form of the target compound. This ester derivative, bearing the Chemical Abstracts Service number 908350-29-8, shares the same core structure but with the carboxylic acid group converted to an ethyl ester, providing insights into the chemical behavior and potential modifications of the parent acid. The availability of both the free acid and ester forms enables comparative studies of reactivity and biological activity.

The compound has gained attention in patent literature, particularly in the context of taste modulation research. Patent applications have described this compound derivatives in relation to compounds for enhancing sweet taste, indicating potential applications beyond traditional pharmaceutical uses. This broader application spectrum demonstrates the versatility of the quinoline scaffold and its potential for addressing diverse technological challenges.

| Research Application | Compound Variant | Chemical Abstracts Service Number | Molecular Weight |

|---|---|---|---|

| Core Structure | This compound | 933710-66-8 | 218.209 g/mol |

| Ester Derivative | Ethyl 4-amino-6-methoxyquinoline-3-carboxylate | 908350-29-8 | 246.26 g/mol |

| Related Analog | 4-Amino-6-methylquinoline-3-carboxylic acid | 359427-49-9 | 202.21 g/mol |

The synthetic accessibility of this compound and its derivatives through established quinoline synthesis methodologies has contributed to its research significance. The Doebner reaction, which involves the condensation of appropriate benzaldehyde and pyruvic acid in ethanol followed by the addition of para-anisidine, provides a reliable synthetic route to 6-methoxy-2-arylquinoline-4-carboxylic acid derivatives. This methodological foundation enables researchers to prepare analogs and conduct structure-activity relationship studies, further advancing the understanding of quinoline carboxylic acid chemistry.

Properties

IUPAC Name |

4-amino-6-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-16-6-2-3-9-7(4-6)10(12)8(5-13-9)11(14)15/h2-5H,1H3,(H2,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCQXPAGPGGXAAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C(=CN=C2C=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586473 | |

| Record name | 4-Amino-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933710-66-8 | |

| Record name | 4-Amino-6-methoxyquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselectivity in Quinoline Functionalization

The electronic effects of the methoxy group at position 6 direct electrophilic substitution to position 4 (para to methoxy), while the carboxylic acid at position 3 exerts ortho/para-directing effects. Computational studies suggest that the amino group’s introduction is favored at position 4 due to reduced steric hindrance compared to position 2.

Solvent and Catalyst Impact

Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may promote side reactions in amination steps. Catalytic systems like Pd(OAc)₂/Xantphos have been explored for Buchwald-Hartwig amination but show limited efficacy due to competing coordination with the carboxylic acid.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-6-methoxyquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the amino group, leading to the formation of different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens and alkylating agents are used under specific conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

4-Amino-6-methoxyquinoline-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Amino-6-methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

4-Amino-6-chloroquinoline-3-carboxylic acid (CAS: 933740-79-5)

- Structure : Chloro substituent at position 6 instead of methoxy.

- Molecular Formula : C₁₀H₇ClN₂O₂.

- Applications: Used as a biochemical reagent, likely in drug discovery for halogen-substituted quinolines.

7-Fluoro-4-hydroxy-6-methoxyquinoline-3-carboxylic acid (CAS: 622369-36-2)

4-Chloro-6-methoxyquinoline-3-carboxylic acid (CAS: 179024-72-7)

2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic acid (Compound 6d)

- Structure : Methoxyphenyl and sulfonamide substituents.

- Properties : Melting point 260–262°C; IR absorption at 1725 cm⁻¹ (C=O stretch).

- Applications : Demonstrated neurokinin-3 receptor antagonism, suggesting utility in neurological disorders .

Comparative Analysis Table

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Quinoline-3-carboxylic acids with electron-withdrawing groups (e.g., Cl, F) show enhanced activity against bacterial targets .

- Receptor Antagonism : Sulfonamide and methoxyphenyl substituents (e.g., Compound 6d) are critical for receptor binding in neurological applications .

- Stability : Methoxy-substituted derivatives generally exhibit better thermal stability than halogenated analogs, as seen in storage conditions (e.g., 2–8°C for chloro derivatives vs. room temperature for methoxy) .

Biological Activity

4-Amino-6-methoxyquinoline-3-carboxylic acid (AMQCA) is a heterocyclic organic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of AMQCA, including its mechanisms of action, comparative analysis with related compounds, and recent research findings.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₀N₂O₃

- Molecular Weight : 218.21 g/mol

- Key Functional Groups : Amino group (-NH₂), Methoxy group (-OCH₃), Carboxylic acid (-COOH)

The unique structure of AMQCA, characterized by an amino group at the 4-position, a methoxy group at the 6-position, and a carboxylic acid at the 3-position, significantly influences its reactivity and biological properties.

AMQCA exhibits its biological activity through several mechanisms:

- Enzyme Inhibition : It can inhibit enzymes involved in microbial growth and cancer cell proliferation. The interaction between the amino and methoxy groups with specific molecular targets enhances its binding affinity.

- Antimicrobial Activity : Studies indicate that AMQCA may disrupt bacterial cell wall synthesis or interfere with metabolic pathways critical for bacterial survival.

- Anticancer Properties : Research suggests that AMQCA may induce apoptosis in cancer cells through modulation of signaling pathways involved in cell survival and proliferation.

Biological Activity Overview

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study evaluated the efficacy of AMQCA against several pathogenic bacteria, demonstrating significant inhibition of growth at concentrations as low as 50 µg/mL. The mechanism was attributed to disruption of cell membrane integrity.

-

Anticancer Research :

- In vitro studies on human cancer cell lines revealed that AMQCA induced apoptosis through the activation of caspase pathways. A notable study reported a decrease in cell viability by over 70% at a concentration of 100 µM after 48 hours.

- Enzyme Interaction Analysis :

Comparative Analysis with Similar Compounds

AMQCA's activity can be contrasted with other quinoline derivatives:

| Compound Name | Activity Type | IC50 Value (µM) | Notes |

|---|---|---|---|

| 4-Hydroxy-6-methoxyquinoline-3-carboxylic acid | Antimicrobial | 45 | Similar mechanism but less potent |

| 6-Methoxy-2-methylquinoline-3-carboxylic acid | Anticancer | 30 | Exhibits broader spectrum |

| 7-Methoxy-2-methylquinoline-3-carboxylic acid | Antiviral | 25 | More selective against viral targets |

Q & A

Q. What are the best practices for disposing of this compound waste in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.